(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide
Overview
Description
(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H17BrN2O3 and a molecular weight of 353.21 g/mol This compound is known for its unique structure, which includes both methoxy and nitro functional groups attached to benzylamine moieties
Preparation Methods
The synthesis of (4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide typically involves the reaction of 4-methoxybenzylamine with 4-nitrobenzyl bromide in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and methoxy functional groups play a crucial role.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
(4-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide can be compared with similar compounds such as:
4-Methoxybenzylamine: This compound lacks the nitro group and is primarily used in organic synthesis and as a precursor for other chemicals.
4-Nitrobenzylamine: This compound lacks the methoxy group and is studied for its potential biological activities and as an intermediate in chemical synthesis.
4-Methoxybenzyl bromide: This compound is used as an alkylating agent in organic synthesis and can be a precursor for this compound
The uniqueness of this compound lies in the presence of both methoxy and nitro functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-20-15-8-4-13(5-9-15)11-16-10-12-2-6-14(7-3-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHZYZVSKJHHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-90-5 | |
Record name | Benzenemethanamine, 4-methoxy-N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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